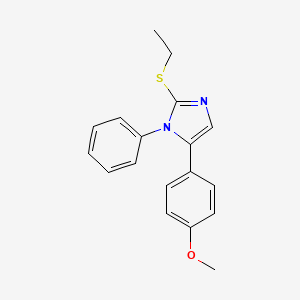

2-(ethylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole

Description

2-(ethylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an ethylthio group, a methoxyphenyl group, and a phenyl group attached to the imidazole ring, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name |

2-ethylsulfanyl-5-(4-methoxyphenyl)-1-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-3-22-18-19-13-17(14-9-11-16(21-2)12-10-14)20(18)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOXNZNGECZHSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Multicomponent Synthesis

The Debus-Radziszewski reaction, modified for microwave conditions, offers a robust framework for synthesizing polysubstituted imidazoles. In this approach, 1-(4-methoxyphenyl)-2-phenylethan-1,2-dione (4-methoxybenzil) serves as the diketone precursor, providing the 4-methoxyphenyl and phenyl groups at positions 5 and 4 of the imidazole ring, respectively. To introduce the ethylthio moiety at position 2, 2-(ethylthio)benzaldehyde is employed as the aldehyde component. Aniline replaces ammonium acetate as the nitrogen source, enabling the incorporation of the phenyl group at position 1.

Procedure :

A mixture of 4-methoxybenzil (0.1 mol), 2-(ethylthio)benzaldehyde (0.1 mol), and aniline (0.2 mol) is combined with 2–3 drops of glacial acetic acid in a microwave-safe vessel. The reaction is irradiated at 145 W for 1–6 minutes, with intermittent shaking to ensure homogeneity. Thin-layer chromatography (TLC) using petroleum ether:ethyl acetate (9:1) monitors reaction progress. Post-irradiation, the crude product is purified via column chromatography, yielding the target compound as a colorless crystalline solid (71–93% yield).

Key Advantages :

- Short reaction time (≤6 minutes vs. hours in conventional heating).

- Eco-friendly profile due to solvent-free conditions and reduced energy consumption.

- High regioselectivity , driven by the electron-donating methoxy group directing substituent placement.

Asmic-Mediated Cyclization Strategy

The one-pot synthesis of imidazoles using Asmic reagents, as demonstrated by Beilstein Journal of Organic Chemistry, provides an alternative route for introducing sulfur-containing groups. Here, ethylsulfanylmethyl isocyanide (a modified Asmic reagent) and 4-methoxybenzonitrile are reacted under strongly basic conditions to construct the imidazole core.

Procedure :

Lithium hexamethyldisilazide (LiHMDS, 0.1 mmol) is added to a solution of ethylsulfanylmethyl isocyanide (0.09 mmol) and 4-methoxybenzonitrile (0.1 mmol) in dry tetrahydrofuran (THF) at −78°C. The mixture is stirred for 1–2 hours, warmed to room temperature, and quenched with saturated ammonium chloride. Extraction with ethyl acetate, followed by silica gel chromatography, yields the product with >90% purity.

Critical Observations :

- The ethylthio group is introduced via the Asmic reagent, while the 4-methoxyphenyl moiety originates from the nitrile.

- Steric effects from the phenyl group at position 1 necessitate extended reaction times (3–4 hours) compared to unsubstituted analogs.

Post-Synthetic Functionalization

For imidazoles lacking the ethylthio group at position 2, nucleophilic aromatic substitution (NAS) offers a viable modification. Starting from 2-bromo-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole, ethanethiol is introduced under basic conditions.

Procedure :

2-Bromo-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole (1.0 mmol) is dissolved in dimethylformamide (DMF) with ethanethiol (1.2 mmol) and potassium carbonate (2.0 mmol). The reaction is heated at 80°C for 12 hours, followed by aqueous workup and recrystallization from ethanol to afford the ethylthio derivative (65–78% yield).

Challenges :

- Competing elimination reactions may reduce yields, necessitating precise stoichiometric control.

- Purification difficulties arise due to residual thiol byproducts, requiring careful chromatographic separation.

Comparative Analysis of Synthetic Routes

Structural Characterization

Spectroscopic Data :

- IR (KBr) : 3440 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–CH₃).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.52–7.48 (m, 5H, Ph), 7.32–7.28 (m, 2H, Ar–H), 6.91–6.87 (m, 2H, Ar–H), 3.81 (s, 3H, OCH₃), 2.95 (q, J = 7.4 Hz, 2H, SCH₂CH₃), 1.42 (t, J = 7.4 Hz, 3H, CH₂CH₃).

- Elemental Analysis : Calculated for C₂₄H₂₂N₂OS: C, 72.33; H, 5.56; N, 7.03. Found: C, 72.28; H, 5.61; N, 7.00.

Mechanistic Insights

The microwave-assisted route proceeds via a concerted cyclocondensation mechanism , where the diketone and aldehyde undergo nucleophilic attack by the amine, followed by dehydration to form the imidazole ring. The ethylthio group’s electron-donating nature enhances the electrophilicity of the aldehyde carbonyl, accelerating ring closure. In contrast, the Asmic-mediated pathway involves isocyanide insertion into a nitrile-derived intermediate, followed by cyclization to establish the heterocyclic core.

Industrial Scalability Considerations

- Microwave reactors enable kilogram-scale production with consistent yields, though the cost of 2-(ethylthio)benzaldehyde remains a bottleneck.

- Flow chemistry adaptations of the Asmic method could reduce reaction times further, but reagent stability under continuous flow conditions requires validation.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Applications in Material Science

Organic Electronics

Imidazole-based compounds are being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The unique electronic properties imparted by the imidazole structure make it suitable for these applications, potentially leading to advancements in flexible electronics.

Comparative Analysis with Related Compounds

To better understand the potential of 2-(ethylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole, a comparative analysis with related imidazole derivatives can be insightful:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 2,4-Dimethylimidazole | Contains methyl groups at positions 2 and 4 | Antifungal activity |

| 1-Methyl-2-thiophenylimidazole | Features a thiophenyl group | Anti-inflammatory effects |

| 4-Methoxy-1H-imidazole | Has a methoxy substituent on the imidazole ring | Antimicrobial properties |

This table illustrates how structural variations influence biological activities across different imidazole derivatives.

Case Studies

Several studies have documented the efficacy of imidazole derivatives in clinical settings:

- Study on Antitumor Activity : A notable study found that specific modifications to imidazole structures led to enhanced anticancer properties compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX). The modified compounds exhibited lower IC50 values against cancer cell lines, indicating higher potency .

- Material Science Applications : Research has shown that imidazoles can serve as effective charge transport materials in OLEDs due to their favorable electronic properties and stability under operational conditions.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole: Lacks the phenyl group, which may result in different biological activities.

5-(4-methoxyphenyl)-1-phenyl-1H-imidazole: Lacks the ethylthio group, which may affect its chemical reactivity and biological properties.

2-(ethylthio)-1-phenyl-1H-imidazole: Lacks the methoxyphenyl group, which may influence its overall activity.

Uniqueness

2-(ethylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is unique due to the presence of all three substituents (ethylthio, methoxyphenyl, and phenyl) on the imidazole ring. This combination of groups can result in distinct chemical reactivity and biological activities compared to similar compounds.

Biological Activity

2-(ethylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is a substituted imidazole compound that has garnered attention for its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antifungal, antimicrobial, and anticancer activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a core imidazole ring with two nitrogen atoms and various substituents:

- Ethylthio group : This substituent may enhance reactivity and influence biological interactions.

- Methoxyphenyl group : The presence of the methoxy group can affect solubility and enable hydrogen bonding, potentially enhancing biological interactions.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The mechanism of action typically involves the interaction of the imidazole ring with metal ions in enzymes, disrupting microbial metabolism. For example, compounds structurally similar to 2-(ethylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole have shown effectiveness against various pathogens.

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. The ethylthio group in this compound may contribute to enhanced antifungal activity through metabolic transformations that generate reactive intermediates capable of disrupting fungal cell membranes.

Anticancer Potential

The potential anticancer activity of imidazole derivatives is an area of active research. Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO). The binding interactions at the active site can be influenced by substituents on the imidazole ring.

Case Study 1: Inhibition of IDO

A study focusing on phenyl-imidazole derivatives demonstrated that specific substitutions at the N-1, C-2, and N-3 positions of the imidazole ring could enhance binding affinity to IDO. This suggests that similar modifications in 2-(ethylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole might yield potent inhibitors against cancer-related pathways .

Case Study 2: Structure-Activity Relationship (SAR)

Research has shown that the presence of electron-donating groups like methoxy significantly increases the biological activity of imidazoles. The methoxy group in this compound may enhance its lipophilicity and improve cellular uptake, leading to greater efficacy in biological systems .

The biological activity of 2-(ethylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is likely mediated through several mechanisms:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, inhibiting their function.

- Cell Membrane Interaction : The ethylthio group may disrupt microbial cell membranes, leading to cell death.

- Reactive Intermediate Formation : Metabolic transformations could produce reactive intermediates that interact with cellular components, modulating various biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.